molecular formula C11H17NO3S B3450799 5-(Tert-butyl)-2-methoxybenzenesulfonamide CAS No. 88085-79-4

5-(Tert-butyl)-2-methoxybenzenesulfonamide

Cat. No.: B3450799
CAS No.: 88085-79-4
M. Wt: 243.32 g/mol
InChI Key: HYZOFMZMAYTGRU-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-2-methoxybenzenesulfonamide is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide, followed by the addition of an amine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of 5-(Tert-butyl)-2-methoxybenzenesulfonamide may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butyl and methoxy groups into the benzene ring, followed by sulfonation and amination steps . These methods offer advantages in terms of reaction control, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

5-(Tert-butyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl and methoxy groups may influence the compound’s binding affinity and specificity for its targets. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tert-butyl)-2-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonamide group differentiates it from other tert-butyl-containing compounds, providing unique interactions with biological targets and potential therapeutic applications.

Properties

IUPAC Name

5-tert-butyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-11(2,3)8-5-6-9(15-4)10(7-8)16(12,13)14/h5-7H,1-4H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZOFMZMAYTGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448900
Record name ST50778292
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88085-79-4
Record name ST50778292
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

25.3 g (0.1 mole) of 3-(1,1-dimethylethyl)-6-methoxybenzenesulfonyl chloride are dissolved in a little acetone and the solution is added dropwise slowly, at room temperature, to 100 ml of concentrated ammonia solution. The mixture is stirred for 30 minutes at room temperature and poured into ice water. After acidification with concentrated hydrochloric acid the product is filtered off with suction. It is recrystallized from isopropanol.
Quantity
25.3 g
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reactant
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100 mL
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[Compound]
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ice water
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Synthesis routes and methods II

Procedure details

25.3 g (0.1 mol) of 3-(1,1-dimethylethyl)-6-methoxybenzenesulfonyl chloride are dissolved in a little acetone and slowly added dropwise to 100 ml of concentrated ammonia solution at room temperature. The mixture is stirred at room temperature for 30 minutes and then poured onto ice-water. After acidification with concentrated hydrochloric acid, the product is filtered off with suction. Isopropanol is used for recrystallization. White crystals of melting point 156°-158° C.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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100 mL
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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